molecular formula C14H21NO3 B8637936 Ethyl [4-(4-aminobutyl)phenoxy]acetate CAS No. 587880-75-9

Ethyl [4-(4-aminobutyl)phenoxy]acetate

Cat. No.: B8637936
CAS No.: 587880-75-9
M. Wt: 251.32 g/mol
InChI Key: RQQBRDIQPWARJK-UHFFFAOYSA-N
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Description

Ethyl [4-(4-aminobutyl)phenoxy]acetate is a synthetic organic compound designed for research and development applications. As a phenoxyacetate derivative featuring a reactive primary amine group, it serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and life sciences sectors. The amine moiety allows this compound to be readily functionalized, making it a valuable intermediate for constructing more complex molecules, such as potential drug candidates or biochemical probes. Researchers can utilize it in conjugation reactions, amide bond formation, and as a precursor in synthesizing compound libraries. This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions. Disclaimer: The information provided here is based on a template for research chemicals. Specific physical, chemical, and safety data for this compound were not available in the search results and must be verified through direct laboratory analysis and safety datasheets.

Properties

CAS No.

587880-75-9

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

ethyl 2-[4-(4-aminobutyl)phenoxy]acetate

InChI

InChI=1S/C14H21NO3/c1-2-17-14(16)11-18-13-8-6-12(7-9-13)5-3-4-10-15/h6-9H,2-5,10-11,15H2,1H3

InChI Key

RQQBRDIQPWARJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)CCCCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl [4-(4-aminobutyl)phenoxy]acetate with structurally related ethyl phenoxyacetate derivatives, focusing on substituents, molecular features, and reported activities:

Compound Name Substituent on Phenyl Ring Key Structural Features Reported Activities/Applications References
This compound (Target) 4-Aminobutyl (NH₂-(CH₂)₄-) Long alkyl chain with terminal amine; moderate lipophilicity Hypothesized use in drug delivery or enzyme targeting N/A
Ethyl 2-(4-aminophenoxy)acetate 4-Amino (-NH₂) Direct amino group; high polarity Intermediate for dual glucokinase activators
Ethyl 2-[4-(2-aminoethoxy)phenoxy]acetate hydrochloride 2-Aminoethoxy (-O-CH₂CH₂-NH₂·HCl) Ether-linked short chain; hydrochloride salt Precursor for catenane synthesis
Ethyl [2,3-dichloro-4-(3-(aminomethyl)-4-hydroxybenzoyl)phenoxy]acetate Aminomethylbenzoyl (-CO-C₆H₃(OH)-CH₂NH₂) Bulky benzoyl-aminomethyl group; chlorinated phenyl High-ceiling diuretic activity
Ethyl 2-(4-(hydroxymethyl)phenoxy)acetate 4-Hydroxymethyl (-CH₂OH) Hydrophilic hydroxymethyl group Intermediate for homologation reactions
Ethyl 2-(4-(2-amino-4-thiazolyl)phenoxy)acetate 2-Amino-4-thiazolyl (heterocyclic) Thiazole ring with amino group Antimicrobial potential (structural inference)
Ethyl [4-(alkylthio)phenoxy]acetate (e.g., alkyl = methyl, ethyl) Alkylthio (-S-R) Sulfur-containing substituent Anti-inflammatory and antimicrobial activity

Key Comparative Insights:

Substituent Length and Polarity: The target compound’s 4-aminobutyl chain confers greater lipophilicity compared to shorter substituents (e.g., -NH₂ in , -O-CH₂CH₂-NH₂ in ). This may enhance membrane permeability but reduce aqueous solubility. Direct amino groups (e.g., ) increase polarity, favoring interactions with hydrophilic targets, while alkyl chains (e.g., ) balance solubility and bioavailability.

Biological Activity: Compounds with charged or polar groups (e.g., hydrochloride salt in , benzoyl-aminomethyl in ) exhibit specific bioactivities, such as diuretic effects. The target’s terminal amine could similarly engage in hydrogen bonding or ionic interactions. Thiazole- or sulfur-containing derivatives () show antimicrobial properties, suggesting that heteroatom inclusion modulates activity.

Synthetic Accessibility: Shorter substituents (e.g., -NH₂ in ) are synthesized via nitro reduction, while longer chains (e.g., aminobutyl) may require protective strategies (e.g., Boc protection) to prevent side reactions during alkylation.

Metabolic Stability: Ethyl esters are prone to hydrolysis in vivo. Compounds with electron-withdrawing groups (e.g., -Cl in ) may slow ester hydrolysis, whereas the target’s aminobutyl chain could influence enzymatic degradation rates.

Research Findings and Trends

  • Structure-Activity Relationships (SAR): Increasing alkyl chain length (e.g., from -NH₂ to -NH-(CH₂)₃-CH₂) correlates with enhanced lipophilicity, as seen in analogous compounds . This may improve blood-brain barrier penetration but require formulation adjustments for solubility. Terminal amines in ethyl phenoxyacetates (e.g., ) are critical for binding to biological targets like ion channels or enzymes.
  • Thermodynamic and Crystallographic Data: Ethyl 2-(4-aminophenoxy)acetate () crystallizes in a monoclinic system (P2₁/c) with intermolecular N-H···O hydrogen bonds, stabilizing the structure. Similar packing may occur in the target compound.
  • Biological Screening: Ethyl [2,3-dichloro-4-(3-(aminomethyl)benzoyl)phenoxy]acetate () demonstrated potent diuretic activity in preclinical models, highlighting the impact of substituent positioning and electronic effects.

Q & A

Q. What are the optimal synthetic routes for Ethyl [4-(4-aminobutyl)phenoxy]acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Nucleophilic Substitution : React 4-(4-aminobutyl)phenol with ethyl chloroacetate in anhydrous acetone under reflux (80°C, 8–12 hrs) using potassium carbonate (K₂CO₃) as a base to form the phenoxyacetate ester .

Purification : Post-reaction, remove the solvent via rotary evaporation, dissolve the residue in cold water, and extract with diethyl ether. Wash with 10% NaOH to eliminate unreacted phenol, followed by brine to neutralize residual base .

Catalyst Optimization : Replace K₂CO₃ with cesium carbonate (Cs₂CO₃) in tetrahydrofuran (THF) to enhance reactivity for sterically hindered substrates .

Yield Improvement : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and optimize stoichiometry (1:1.1 molar ratio of phenol to ethyl chloroacetate) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm structure using 400 MHz NMR in CDCl₃. Key signals include:
    • δ 1.25–1.35 ppm (triplet, CH₃ of ethyl ester).
    • δ 4.15–4.25 ppm (quartet, CH₂ of ethyl ester).
    • δ 6.8–7.2 ppm (aromatic protons from phenoxy group).
    • δ 2.6–2.8 ppm (multiplet, –CH₂– in aminobutyl chain) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 293.16) and fragmentation patterns .
  • IR Spectroscopy : Identify ester C=O stretch (~1740 cm⁻¹) and N–H bend from the amine (~1600 cm⁻¹) .

Q. How does hydrolysis under acidic vs. basic conditions affect this compound?

Methodological Answer:

  • Acidic Hydrolysis (HCl, H₂O/EtOH) : Cleaves the ester to yield [4-(4-aminobutyl)phenoxy]acetic acid. Monitor via pH titration and HPLC to track acid formation .
  • Basic Hydrolysis (NaOH, H₂O/MeOH) : Produces the sodium salt of the carboxylic acid. Use TLC (silica gel, ethyl acetate:methanol 4:1) to confirm complete hydrolysis .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf-life under varying pH conditions .

Q. What initial structure-activity relationship (SAR) insights exist for analogs of this compound?

Methodological Answer:

Analog Key Modification Impact on Activity Reference
Ethyl [4-(3-aminopropyl)phenoxy]acetateShorter alkyl chain (C3 vs. C4)Reduced solubility in polar solvents
Ethyl [4-(4-nitrobutyl)phenoxy]acetate–NH₂ replaced with –NO₂Loss of hydrogen-bonding capability
Mthis compoundMethyl ester instead of ethylLower logP, altered metabolic stability

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound?

Methodological Answer:

  • Receptor Docking Studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to model interactions between the aminobutyl chain and target proteins (e.g., GPCRs or enzymes). The amine group may form salt bridges with Asp113 in PPARγ .
  • Electrophilic Reactivity : The phenoxyacetate moiety acts as a hydrogen-bond acceptor, while the aminobutyl chain enhances membrane permeability via cation-π interactions .

Q. How can contradictory bioactivity data (e.g., varying IC50 values across assays) be resolved?

Methodological Answer:

  • Assay Standardization : Replicate experiments in triplicate using consistent cell lines (e.g., HEK293 vs. HeLa) and normalize data to internal controls (e.g., β-actin) .
  • Metabolite Interference : Use LC-MS to identify degradation products (e.g., free acid from ester hydrolysis) that may confound results .
  • Off-Target Screening : Employ kinase profiling panels (e.g., Eurofins) to rule out nonspecific binding .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donor count. Validate against known PPARγ agonists .
  • Free Energy Perturbation (FEP) : Calculate binding affinity differences between wild-type and mutant receptors (e.g., PPARγ C190A) using Schrödinger Suite .
  • ADMET Prediction : Use SwissADME to forecast blood-brain barrier permeability and CYP450 inhibition risks .

Q. How does the 4-aminobutyl chain influence physicochemical properties compared to other alkylamines?

Methodological Answer:

  • Solubility : The C4 chain balances lipophilicity (logP ~2.1) and aqueous solubility (1.2 mg/mL in PBS). Shorter chains (C2–C3) reduce logP but increase crystallization tendency .
  • Synthetic Flexibility : Introduce Boc-protected amines for orthogonal functionalization (e.g., click chemistry with azides) .
  • Protonation Studies : Use pH-dependent NMR (e.g., pKa ~8.5 for the amine) to assess charge state under physiological conditions .

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